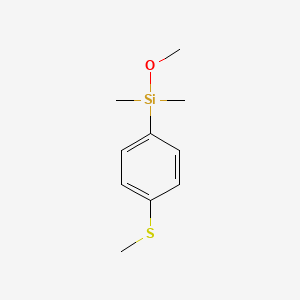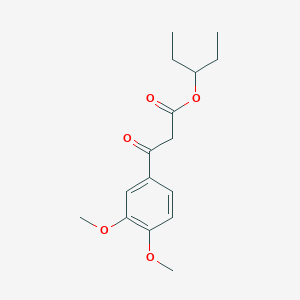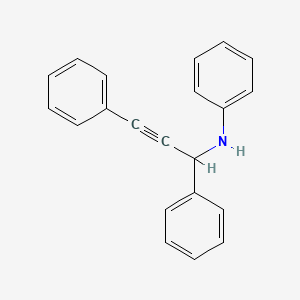
(3R)-3-(3-fluorophenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(3-fluorophenoxy)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-fluorophenoxy)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorophenol compound. One common method includes the use of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine and dichloromethane at 0°C to form (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane in dichloromethane at 0-20°C.
Reduction: Reduction reactions can be performed using hydride reagents.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(3R)-3-(3-fluorophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as myeloperoxidase, which plays a role in inflammatory processes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(4-fluorophenoxy)pyrrolidine: Similar structure but with the fluorophenoxy group at the 4-position.
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate: A precursor in the synthesis of (3R)-3-(3-fluorophenoxy)pyrrolidine.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(3R)-3-(3-fluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 |
Clé InChI |
AKHGRTYTFZRUHJ-SNVBAGLBSA-N |
SMILES isomérique |
C1CNC[C@@H]1OC2=CC(=CC=C2)F |
SMILES canonique |
C1CNCC1OC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
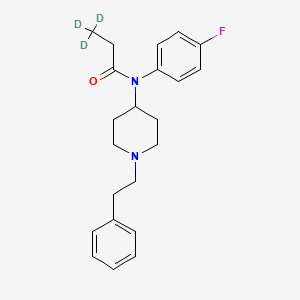

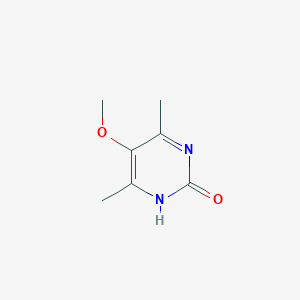
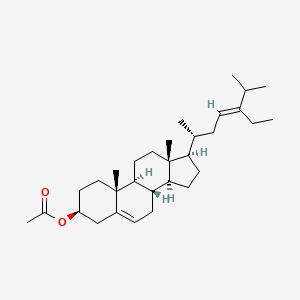
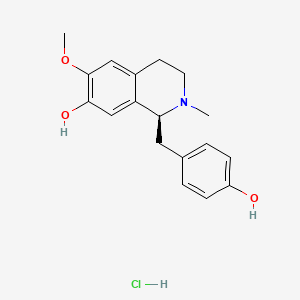
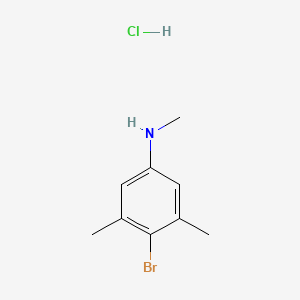
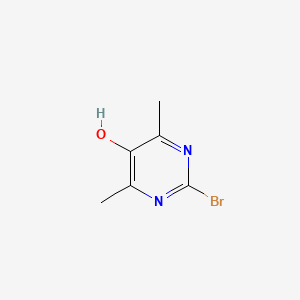
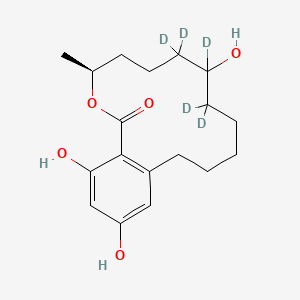
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
